Pomalidomide-D5
Übersicht
Beschreibung
Pomalidomide-D5 is a deuterium-labeled version of Pomalidomide . Pomalidomide is a third-generation immunomodulatory agent . It acts as a molecular glue, interacting with the E3 ligase cereblon, and induces degradation of essential Ikaros transcription factors .
Synthesis Analysis
The synthesis of Pomalidomide involves several steps. A study describes a strategy for the reliable and succinct preparation of pomalidomide-linkers, which are essential to the formation of these conjugates . Another study describes a continuous 3–4 step flow approach for the synthesis of pomalidomide .
Molecular Structure Analysis
The structure and polymorphic modification of Pomalidomide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction .
Chemical Reactions Analysis
Pomalidomide can be covalently attached to protein-targeting ligands via linker moieties through several reactions . The optimal system for purification and recrystallization of pomalidomide from aqueous DMSO solutions with pH values ranging from acidic to neutral has been proposed .
Physical And Chemical Properties Analysis
Pomalidomide is a solid substance . The solubility of the API was determined in aqueous solutions of salts, acids, and bases with different pH values and in a wide range of organic solvents with different polarities at different temperatures .
Wissenschaftliche Forschungsanwendungen
Anti-Tumor Effects
Pomalidomide-D5 has been used in the synthesis of new pomalidomide derivatives containing urea moieties, which have shown potent anti-tumor ability . These novel compounds demonstrated the best cell growth inhibitive activity in human breast cancer cell lines MCF-7 . For instance, compound 5d had the most powerful effects in this study, with an IC 50 value of 20.2 μM in MCF-7 .
Induction of Cell Death
Further studies indicated that compound 5d could inhibit cell growth and induce cell death in a concentration-dependent manner . This makes Pomalidomide-D5 a valuable compound in cancer research.
Increase in Cellular ROS Levels
Compound 5d, a derivative of Pomalidomide-D5, has been found to increase cellular ROS levels . This property can be utilized in studies related to oxidative stress and its role in various diseases.
Induction of DNA Damage
Pomalidomide-D5 derivatives like compound 5d have been observed to induce DNA damage . This can be a crucial aspect in understanding the mechanisms of certain diseases and in the development of potential treatments.
Treatment of Multiple Myeloma
Pomalidomide is the third-generation immunomodulatory imide drug (IMiD) derived from thalidomide, approved for the treatment of multiple myeloma (MM) . Pomalidomide-D5, being a derivative of Pomalidomide, can be used in research related to MM treatment.
Study of Resistance Mechanisms
Pomalidomide-D5 can be used to study the mechanisms of action and resistance of Pomalidomide, especially in cases where Pomalidomide resistance has been observed .
Wirkmechanismus
Target of Action
Pomalidomide-D5, an analogue of thalidomide, primarily targets the E3 ubiquitin ligase cereblon . Cereblon is a component of the E3 ubiquitin ligase complex that ubiquitinates substrates, targeting them for proteolysis . This interaction with cereblon is a crucial component of Pomalidomide-D5’s anti-myeloma activity .
Mode of Action
Pomalidomide-D5 acts as an immunomodulatory agent with antineoplastic activity . It interacts with cereblon, inducing the degradation of essential Ikaros transcription factors . This interaction leads to the inhibition of the proliferation and induction of apoptosis in various tumor cells .
Biochemical Pathways
Pomalidomide-D5 affects multiple biochemical pathways. It inhibits angiogenesis and myeloma cell growth . It also has a significant impact on cytokines such as tumor necrosis factor-alpha, interferon-gamma, and interleukin-10 . Furthermore, Pomalidomide-D5 initiates upregulation of immune surface markers like B7-2/CD86 through its interaction with cereblon .
Pharmacokinetics
Pomalidomide-D5 is well-absorbed, with systemic clearance being comparable between healthy individuals and patients with multiple myeloma . The systemic exposure to a single dose, as determined by the area under the plasma concentration-time curve (AUC), increases in an approximately dose-proportional manner . Pomalidomide-D5 and its radioactivity are rapidly cleared from circulation, with terminal half-lives of 8.9 hours .
Result of Action
The molecular and cellular effects of Pomalidomide-D5’s action are profound. It inhibits the proliferation and induces apoptosis of various tumor cells . It also increases immune surface marker expression in tumor cells . These effects contribute to its robust clinical activity in relapsed/refractory multiple myeloma .
Action Environment
The action of Pomalidomide-D5 can be influenced by environmental factors. For instance, it has been shown that the fluorescence of Pomalidomide-D5 can be used in high-throughput screening assays to rapidly assess cellular penetration of degrader candidates . Furthermore, Pomalidomide-D5 is preferentially taken up by tumors over healthy tissues in patients with multiple myeloma .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-amino-2-(3,4,4,5,5-pentadeuterio-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i4D2,5D2,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSMNLNDYGZFPF-XHNMXOBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)NC(=O)C(C1([2H])[2H])([2H])N2C(=O)C3=C(C2=O)C(=CC=C3)N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pomalidomide-D5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.